molecular formula C17H18ClN3O3 B2931927 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034470-28-3

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2931927
CAS No.: 2034470-28-3
M. Wt: 347.8
InChI Key: KZCZOHMHJIXEEM-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular structure that integrates a 5-chloropyrimidine ring, a pyrrolidine linker, and a 2-methoxyphenyl group. The 5-chloropyrimidine moiety is a privileged scaffold in medicinal chemistry, often serving as a key hinge-binding region in kinase inhibitor design . The inclusion of a pyrrolidine ring, a common feature in bioactive molecules, contributes to the three-dimensional structure and can influence the compound's pharmacokinetic properties . This specific combination of heterocyclic and aromatic systems makes it a valuable intermediate for constructing targeted libraries for high-throughput screening. Researchers can utilize this compound in the synthesis of more complex molecules, exploring its potential in modulating various biological pathways. The presence of the chloropyrimidine group suggests potential as a core element in probes for enzyme inhibition studies, while the methoxyphenyl fragment may contribute to interactions with hydrophobic enzyme pockets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-3-2-4-12(15)8-16(22)21-7-6-14(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,14H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCZOHMHJIXEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The final step involves coupling the chloropyrimidine moiety with the pyrrolidine ring and the methoxyphenyl group under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacokinetic Insights
Target Compound C₁₈H₁₉ClN₂O₃ (inferred) ~346.8 5-Chloropyrimidin-2-yloxy, 2-methoxyphenyl Balanced solubility and stability
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone C₁₈H₁₉ClN₂O₃ 346.8 3-Chloropyridin-4-yloxy Lower metabolic stability
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone C₁₆H₁₅Cl₂N₃O₃ 368.2 2,4-Dichlorophenoxy High lipophilicity
2-((1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-...ethanone C₂₂H₂₂ClN₃O₂S 427.9 Imidazole-thioether, 4-methoxyphenyl Potential for covalent binding

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several heterocyclic structures, including pyrimidine, pyrrolidine, and methoxyphenyl groups, which contribute to its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15ClN4O2
  • Molecular Weight : Approximately 296.74 g/mol
  • Structural Features : The presence of a chloropyrimidine moiety enhances its reactivity and biological activity. The pyrrolidine ring adds to its structural complexity, potentially influencing its interaction with biological targets.

Table 1: Structural Comparison with Analogous Compounds

Compound NameStructureNotable Features
1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanoneBromopyrimidineDifferent reactivity due to bromine substitution
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanoneFluoropyrimidineFluorine may enhance lipophilicity
1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanoneMethylpyrimidineMethyl group may affect sterics and electronic properties

The biological activity of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is thought to involve interactions with specific molecular targets such as enzymes or receptors. Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications on the heterocycles can significantly influence both potency and selectivity.

Pharmacological Applications

Research suggests that this compound could have applications in various therapeutic areas, including:

  • Anti-inflammatory Activity : Potential inhibition of COX enzymes.
  • Antiviral Properties : Related compounds have been shown to exhibit broad-spectrum antiviral activity, possibly through interference with pyrimidine biosynthesis pathways.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study on similar pyrimidine derivatives indicated significant inhibition of inflammatory markers in vitro, suggesting potential for treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Activity : Research has highlighted the role of pyrimidine derivatives in enhancing immune responses against viral infections, particularly through the modulation of interferon production.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Anti-inflammatory effectsInhibition of COX enzymes; reduced inflammatory markers
Antiviral propertiesEnhanced interferon production; broad-spectrum activity against viruses
Structure-activity relationshipModifications affect potency and selectivity significantly

Q & A

Q. Q. How can researchers design in vivo studies to assess pharmacokinetics while minimizing confounding variables?

  • Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-labeled ethanone moiety) for precise biodistribution tracking. Pair with metabolic cages and LC-MS/MS plasma analysis. Control for species-specific metabolism (e.g., cytochrome P450 activity) and use sham-treated cohorts to isolate compound-specific effects .

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